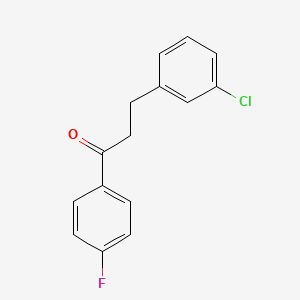

3-(3-Chlorophenyl)-4'-fluoropropiophenone

Übersicht

Beschreibung

3-(3-Chlorophenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses aluminum chloride as a catalyst and involves the acylation of 3-chlorobenzene with 4-fluoropropiophenone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .

Industrial Production Methods: In an industrial setting, the production of 3-(3-Chlorophenyl)-4’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Chlorophenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediary Role in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in reactions such as Friedel-Crafts acylation, where it can be further modified to yield various derivatives with potential biological activities .

Synthetic Routes

The synthesis of 3-(3-Chlorophenyl)-4'-fluoropropiophenone typically involves the acylation of 3-chlorophenyl with appropriate acyl chlorides under controlled conditions. The use of Lewis acid catalysts like aluminum chloride enhances the efficiency and yield of these reactions.

Biological Applications

Pharmacological Investigations

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with specific molecular targets, which may lead to the development of novel therapeutic agents .

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors, influencing biochemical pathways. This interaction can lead to inhibition or activation effects that are crucial for its pharmacological efficacy.

Material Science

Development of Specialty Chemicals

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested for its minimum inhibitory concentration (MIC), revealing promising results that warrant further exploration for potential pharmaceutical applications.

Case Study 2: Synthesis of Novel Anticancer Agents

Research involving the modification of this compound led to the development of new derivatives with enhanced anticancer activity. These derivatives were synthesized through strategic substitutions on the aromatic rings, showcasing the versatility of this compound as a scaffold for drug development.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Chloromethcathinone: Similar in structure but with a different functional group arrangement.

4-Fluoromethcathinone: Another compound with a fluorophenyl group but differing in the position of the substituents.

Uniqueness: 3-(3-Chlorophenyl)-4’-fluoropropiophenone is unique due to the specific arrangement of the chlorophenyl and fluorophenyl groups on the propiophenone backbone. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

3-(3-Chlorophenyl)-4'-fluoropropiophenone, a compound with the molecular formula C15H12ClF, has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12ClF

- Molecular Weight : 262.71 g/mol

- InChIKey : QLRYLFLMFIUQOV-UHFFFAOYSA-N

The compound features a chlorophenyl group and a fluoropropiophenone moiety, which are significant for its interaction with biological systems.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative properties against various cancer cell lines. A study conducted by researchers demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells, with an IC50 value in the low nanomolar range (10–33 nM) . The compound's mechanism involves:

- Tubulin Destabilization : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- G2/M Phase Arrest : Flow cytometry analysis revealed that treated cells accumulate in the G2/M phase, indicating halted progression through the cell cycle .

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Microtubule Interaction : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest.

- Apoptotic Pathways : Induction of apoptosis is facilitated through the activation of caspases and modulation of pro-apoptotic proteins .

Case Study 1: Breast Cancer Cell Lines

A comprehensive study evaluated the effects of various derivatives of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:

- Significant Antiproliferative Effects : Compounds showed IC50 values comparable to established chemotherapeutics.

- Mechanistic Insights : Immunofluorescence assays confirmed alterations in microtubule organization post-treatment .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 9q | MCF-7 | 10 | Tubulin destabilization |

| 9r | MDA-MB-231 | 23 | Apoptosis induction |

Case Study 2: In Silico Analysis

In silico docking studies have been performed to predict the binding affinity of this compound with various protein targets involved in cancer signaling pathways. These studies suggest potential interactions with:

- ERK Pathway Proteins : Indicating a role in modulating key signaling cascades associated with tumorigenesis .

Toxicological Considerations

While exploring therapeutic potentials, it is crucial to assess the toxicity profile of this compound. Preliminary in silico assessments indicate moderate genotoxicity and potential cardiotoxicity risks associated with hERG channel inhibition . Further experimental studies are warranted to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRYLFLMFIUQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644429 | |

| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-00-3 | |

| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.